Boc-3-aminothiophene-2-carboxamide

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Synthesizing kinase inhibitors with unprotected aminothiophenes leads to side reactions and poor regioselectivity. Boc-3-aminothiophene-2-carboxamide (CAS 886497-80-9) solves this: the Boc group enables orthogonal protection, while the 3-amino-2-carboxamide pattern matches the IKK-2 pharmacophore (cf. SC-514). • Orthogonal Boc protection for selective multi-step synthesis • ≥98% purity for reliable HTS library production • In stock, 10 mg to bulk, for SAR and lead optimization.

Molecular Formula C10H14N2O3S
Molecular Weight 242.29
CAS No. 886497-80-9
Cat. No. B2926599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-aminothiophene-2-carboxamide
CAS886497-80-9
Molecular FormulaC10H14N2O3S
Molecular Weight242.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)N
InChIInChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-4-5-16-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14)
InChIKeyBVQWDLYADDRCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-aminothiophene-2-carboxamide (CAS 886497-80-9) – A Regioselective Boc-Protected Aminothiophene Building Block for Targeted Synthesis


Boc-3-aminothiophene-2-carboxamide (CAS 886497-80-9), also known as tert-butyl (2-carbamoylthiophen-3-yl)carbamate, is a specialized heterocyclic building block that combines a thiophene core with a Boc-protected amine and a carboxamide group . This precise substitution pattern enables the compound to serve as a key intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase inhibitors and other bioactive molecules . The Boc group provides temporary protection of the amine, allowing for selective reactions at the carboxamide and thiophene ring, a feature that is critical for multi-step synthetic routes in drug discovery .

Why Boc-3-aminothiophene-2-carboxamide Cannot Be Simply Replaced by Other Aminothiophene Derivatives


While the aminothiophene scaffold is common, substitution at the 3-position with a Boc-protected amine and the 2-position with a carboxamide creates a unique, regiospecific arrangement that is not interchangeable with other isomers or analogs. Generic substitution with, for example, 3-aminothiophene-2-carboxamide (lacking the Boc group) or 4-aminothiophene-2-carboxamide (different amine position) would lead to fundamentally different reactivity and biological outcomes. The Boc group is essential for controlled synthesis , and the 3-amino-2-carboxamide pattern is a critical pharmacophore for certain kinase inhibitors, as highlighted by the related compound SC-514, a selective IKK-2 inhibitor that relies on this exact substitution . Using an alternative could compromise synthetic efficiency, lead to undesired side products, or result in a loss of target affinity in the final drug candidate .

Quantitative Differentiation of Boc-3-aminothiophene-2-carboxamide: Evidence for Procurement Decisions


Regiospecific Boc-Protection Enables Orthogonal Synthesis Compared to Unprotected 3-Aminothiophene-2-carboxamide

Unlike 3-aminothiophene-2-carboxamide (CAS 147123-47-5), which has a free amine, Boc-3-aminothiophene-2-carboxamide provides a protected amine, enabling orthogonal reactions at the carboxamide and thiophene ring. This is a critical advantage in multi-step syntheses where amine selectivity is paramount. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA), a well-established and quantifiable step in organic synthesis , whereas the free amine of 3-aminothiophene-2-carboxamide would react non-selectively.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

High and Consistent Purity (≥98%) Enables Reliable Building Block Integration vs. Unspecified Purity Analogs

Boc-3-aminothiophene-2-carboxamide is commercially available with a guaranteed purity of ≥98% . This is a critical specification for a building block used in multi-step syntheses, as lower purity material can lead to the accumulation of impurities, lower yields, and irreproducible results. While other thiophene carboxamide derivatives may be offered with unspecified or lower purity, the defined high purity of this compound ensures consistent performance in research and development .

Quality Control Procurement Synthetic Reliability

Proven Scaffold in Potent Kinase Inhibitors: Structural Rationale for Prioritization

The 3-aminothiophene-2-carboxamide core, shared by Boc-3-aminothiophene-2-carboxamide, is a validated scaffold for potent and selective kinase inhibitors. For example, SC-514 (5-(thien-3-yl)-3-aminothiophene-2-carboxamide) is a selective IKK-2 inhibitor with an IC50 of 3-12 µM , and TCS 359 (a 2-acylaminothiophene-3-carboxamide) is a potent FLT3 inhibitor with an IC50 of 42 nM [1]. The target compound provides the same core structure with a Boc-protected amine, enabling the synthesis of libraries of analogs for lead optimization .

Kinase Inhibition Drug Discovery Scaffold Hopping

Optimal Application Scenarios for Boc-3-aminothiophene-2-carboxamide in R&D and Manufacturing


Lead Optimization in Kinase Inhibitor Programs

Due to its proven scaffold in generating potent and selective kinase inhibitors like SC-514 and TCS 359 , Boc-3-aminothiophene-2-carboxamide is an ideal building block for medicinal chemists. It allows for the systematic synthesis of analogs through modifications at the carboxamide and the protected amine, facilitating structure-activity relationship (SAR) studies and lead optimization campaigns for novel kinase targets .

Multi-Step Synthesis of Complex Heterocyclic Molecules

The orthogonal reactivity provided by the Boc-protected amine is crucial in complex multi-step syntheses . Chemists can selectively functionalize the carboxamide group or perform reactions on the thiophene ring without affecting the amine. Subsequent deprotection reveals the free amine for further derivatization. This controlled approach minimizes side reactions and improves overall synthetic efficiency and yield, which is particularly valuable in the preparation of advanced intermediates and final drug candidates .

Parallel Synthesis and Library Generation

The commercial availability of Boc-3-aminothiophene-2-carboxamide in high purity (≥98%) makes it suitable for automated parallel synthesis and library production. Its consistent quality ensures that reactions across multiple wells proceed reliably, generating high-quality compound libraries for high-throughput screening (HTS) against biological targets .

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